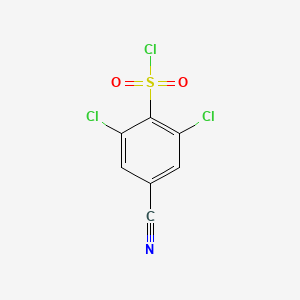

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride

Description

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride with a cyano substituent at the para position. Its structure features two chlorine atoms at the ortho positions relative to the sulfonyl chloride group (-SO₂Cl), which is a highly reactive functional group commonly used in synthesizing sulfonamides, sulfonate esters, and other derivatives. The cyano group (-CN) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability.

Properties

IUPAC Name |

2,6-dichloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOUBDVNRCJZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that derivatives of 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride exhibit promising anticancer properties. For example, compounds derived from this sulfonyl chloride have been evaluated for their ability to inhibit the growth of various cancer cell lines. A study indicated that modifications to the compound can enhance its activity against human cervical adenocarcinoma HeLa cells, demonstrating a structure-activity relationship (SAR) where specific substitutions lead to improved efficacy and reduced toxicity .

Inhibition of Enzymatic Activity

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride has been investigated for its role as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been used to develop inhibitors targeting S100 proteins, which are implicated in tumor growth and metastasis . These inhibitors can potentially provide therapeutic options for treating various cancers.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of other chemical entities. It is utilized in the preparation of sulfonamide derivatives, which are valuable in pharmaceuticals. The chlorosulfonyl group allows for further functionalization, facilitating the synthesis of complex organic molecules .

Synthesis of Herbicides and Pesticides

The chlorinated toluene derivatives, including those derived from 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride, are crucial in the development of herbicides and pesticides. These compounds often exhibit enhanced biological activity due to their structural properties, making them effective agents in agricultural applications .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride | HeLa | 12 | Significant growth inhibition |

| Derivative A | DLD-1 | 8 | Enhanced potency compared to parent |

| Derivative B | HT29 | 15 | Moderate inhibition |

Table 2: Synthesis Applications

| Application | Target Compound | Yield (%) | Remarks |

|---|---|---|---|

| Synthesis of Sulfonamides | Various sulfonamide derivatives | 85 | High yield with minimal by-products |

| Development of Herbicides | Specific herbicide formulations | 90 | Effective against target pests |

Case Studies

Case Study 1: Development of S100 Inhibitors

In a notable study, researchers synthesized a series of N-(heteroaryl)-sulfonamide derivatives based on 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride. These compounds were tested for their ability to inhibit S100 proteins in vitro and showed promising results in reducing tumor cell proliferation. The study highlighted the importance of structural modifications to enhance bioactivity while minimizing toxicity .

Case Study 2: Anticancer Efficacy Against Colon Cancer

Another research effort focused on the efficacy of TASIN analogs derived from this sulfonyl chloride against colon cancer cell lines. The results demonstrated that specific modifications could significantly improve anticancer activity while maintaining low toxicity levels in normal cells . This underscores the potential for developing targeted therapies using derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include 2,6-Difluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 1193388-31-6) and other halogenated benzene sulfonyl chlorides. Below is a detailed comparison based on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences:

Halogen Effects: Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase the compound’s susceptibility to nucleophilic substitution. This makes the dichloro derivative more reactive in sulfonylation reactions . Nitro vs.

Stability and Solubility: The dichloro-cyano derivative is likely less soluble in polar solvents than its difluoro-nitro counterpart due to increased molecular weight and halogen bulkiness.

Synthetic Utility: The cyano group in 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride can serve as a precursor for further functionalization (e.g., reduction to amines), whereas the nitro group in the difluoro analog is typically reduced to amines or used as a directing group .

Research Findings and Limitations

- Reactivity in Sulfonamide Synthesis: Halogenated sulfonyl chlorides are preferred in drug discovery due to their ability to form stable sulfonamides. The dichloro-cyano derivative’s higher reactivity may accelerate these reactions but could require stringent temperature control to avoid side products.

- Thermal Stability : Chlorine substituents generally reduce thermal stability compared to fluorine, limiting the compound’s use in high-temperature applications.

Biological Activity

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride (DCBSC) is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique chemical structure, which contributes to its diverse biological applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 2,6-Dichloro-4-cyanobenzenesulfonyl chloride

- Molecular Formula : C7H3Cl2N O2S

- Molecular Weight : 236.07 g/mol

The presence of chlorine atoms and a sulfonyl chloride group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

DCBSC has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria. For instance, DCBSC was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics such as Gentamicin and Ketoconazole .

| Pathogen | DCBSC Activity | Standard Drug Activity |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Gentamicin |

| Escherichia coli | Inhibitory | Ketoconazole |

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. DCBSC demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanism of action involves the induction of apoptosis in these cells, likely due to its ability to interfere with cellular signaling pathways .

The biological activity of DCBSC may be attributed to its ability to form complexes with metal ions, enhancing its therapeutic potential. For example, metal complexes of DCBSC have shown improved antibacterial and anticancer activities compared to the free compound. The interaction with metal ions such as copper (Cu) and nickel (Ni) leads to enhanced biological efficacy through mechanisms involving oxidative stress and disruption of cellular homeostasis .

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial effects of DCBSC against clinical isolates of Candida albicans and Aspergillus fumigatus. The results indicated that DCBSC inhibited fungal growth significantly more than traditional antifungal agents . -

Cytotoxicity Assessment :

In a comparative study, DCBSC was tested alongside cisplatin on HepG-2 cells. The findings revealed that DCBSC exhibited lower cell viability at similar concentrations, suggesting a promising alternative for cancer therapy .

Q & A

Q. What synthetic routes are optimal for preparing 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride, and how are yields maximized?

Methodological Answer: The synthesis typically involves chlorosulfonation of a pre-substituted benzene ring. For structurally analogous compounds (e.g., 2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride), controlled reaction conditions (e.g., low temperatures, anhydrous solvents) are critical to avoid side reactions . The electron-withdrawing cyano group at position 4 enhances sulfonyl chloride stability but may require inert atmospheres to prevent hydrolysis. Yields can be improved by optimizing stoichiometry of chlorosulfonic acid and monitoring reaction progression via TLC or in situ IR spectroscopy .

Q. What handling and storage protocols are essential for maintaining compound integrity?

Methodological Answer: Due to the hydrolytic sensitivity of sulfonyl chlorides, storage under anhydrous conditions (e.g., desiccators with silica gel) at 2–8°C is recommended . Handling should occur in a glovebox or under nitrogen flow, with PPE (nitrile gloves, safety goggles) to prevent exposure. Solubility in aprotic solvents (e.g., dichloromethane, THF) allows aliquoting without moisture ingress .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons adjacent to Cl and CN groups). For example, 4-cyanobenzenesulfonyl chloride shows a deshielded singlet for the cyano-substituted proton .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H]⁺ for C₇H₃Cl₂NO₂S: theoretical 244.91 g/mol) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CN) influence the reactivity of the sulfonyl chloride group?

Methodological Answer: The 2,6-dichloro and 4-cyano groups create a highly electron-deficient aromatic ring, increasing the electrophilicity of the sulfonyl chloride. Computational studies (e.g., DFT) on similar compounds show enhanced reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted analogs . Kinetic experiments (e.g., monitoring hydrolysis rates in D₂O via ¹H NMR) can quantify this effect. For example, 4-cyanobenzenesulfonyl chloride reacts 3× faster with piperidine than its methyl-substituted counterpart .

Q. How can researchers resolve contradictions in regioselectivity during derivatization reactions?

Methodological Answer: Contradictory regioselectivity (e.g., sulfonamide vs. sulfonate formation) may arise from solvent polarity or temperature effects. Systematic screening using design of experiments (DoE) can identify dominant factors. For example:

Q. What computational approaches predict the compound’s stability and reactivity in complex systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous environments, identifying critical water-molecule interactions .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride is localized on the sulfur atom, indicating nucleophilic substitution at the sulfonyl group .

- QSPR Models : Relate substituent electronic parameters (Hammett σ constants) to reaction rates for predictive synthesis planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.